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Introduction

Recent regulatory scrutiny has highlighted the presence of nitrosamine impurities in various
pharmaceutical products, posing a significant safety concern due to their potential carcinogenic
effects.[1] N-Nitrosopropranolol (NNP), a nitrosamine impurity associated with the widely
used beta-blocker propranolol, has become a focus for analytical method development and
stringent quality control.[2][3] This application note provides detailed protocols and quantitative
data for the determination of NNP in propranolol active pharmaceutical ingredient (API) and
drug products, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS), a highly sensitive and selective analytical technique.[4][5]

The formation of NNP can occur during the manufacturing process or storage of propranolol,
arising from the reaction of its secondary amine group with nitrosating agents.[6][7] Given that
NNP is considered to be significantly more carcinogenic than other nitrosamines like N-
nitrosodimethylamine (NDMA), robust and sensitive analytical methods are imperative for
ensuring patient safety and regulatory compliance.[8] This document outlines established
methodologies, validation parameters, and best practices for the accurate quantification of NNP
at trace levels.

Regulatory Context
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Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine
impurities in drug substances and products.[9][10] These guidelines necessitate that
pharmaceutical manufacturers conduct thorough risk assessments to identify potential sources
of nitrosamine contamination and implement validated analytical methods for their detection
and quantification.[7][11] The FDA has set acceptable intake (Al) limits for various
nitrosamines, and for those not specifically listed, a risk-based approach is required to establish
safe levels.[12][13] For instance, the Al for some nitrosamines is as low as 26.5 ng/day.[9][14]

Analytical Methodologies

The primary analytical technique for the quantification of NNP is LC-MS/MS, which offers the
required sensitivity and selectivity to detect this impurity at very low concentrations in complex
matrices like propranolol API.[4][6]

Key Experimental Workflow

The general workflow for the analysis of NNP in propranolol APl involves sample preparation,
chromatographic separation, and mass spectrometric detection.

Click to download full resolution via product page

Caption: Experimental workflow for NNP quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of various published LC-MS/MS
methods for the determination of N-Nitrosopropranolol.

Table 1: Method Performance Characteristics
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Parameter

Method 1[2][8]

Method 2[4]

Method 3[15]

Limit of Detection

0.005 ng/mL Not Reported Not Reported
(LOD)
Limit of Quantitation 0.025 ng/mL (25

0.010 ng/mL Not Reported
(LOQ) pg/mL)

Not specified, but

Linearity Range 0.01 - 10.00 ng/mL achieved 0.005 ppm Not specified
LOQ
Correlation Coefficient
>0.99 >0.99 Not Reported

(r?)

Table 2: Recovery Studies

Matrix Spiked Concentration Recovery (%) - Method 1[2]
Placebo 0.01 ng/mL 85-111
Placebo 0.03 ng/mL 85-111
Placebo 1 ng/mL 85-111
Placebo 5 ng/mL 85-111
API 0.01 ng/mL 85-111
API 0.03 ng/mL 85-111
API 1 ng/mL 85-111
API 5 ng/mL 85-111
Drug Product 1 ng/mL 85-111
Drug Product 5 ng/mL 85-111

Experimental Protocols
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Protocol 1: LC-MS/MS Method based on SCIEX
Application Note[2][8]

1. Standard and Sample Preparation

o Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Nitrosopropranolol
reference standard in methanol.

o Working Standard Solutions: Serially dilute the stock solution with a mixture of
Acetonitrile/Water (80:20, v/v) to prepare calibration standards ranging from 0.005 to 10
ng/mL.

e API Sample Preparation (1 mg/mL):

[¢]

Accurately weigh propranolol API and dilute to a final concentration of 1 mg/mL in
Acetonitrile/Water (80:20, v/v).

[¢]

Shake the sample for 20 minutes using a mechanical shaker.

[¢]

Centrifuge the sample at 4000 rpm for 10 minutes.

o

Filter the supernatant through a 0.22 um PVDF syringe filter into an HPLC vial.

e Drug Product Sample Preparation (1 mg/mL with respect to API):

[¢]

Prepare a 1 mg/mL solution of the drug product in Acetonitrile/Water (80:20, v/v).

[¢]

Vortex for 2 minutes and then shake for 30 minutes.

o

Centrifuge at 4000 rpm for 10 minutes.

o

Filter the supernatant through a 0.22 um PVDF syringe filter into an HPLC vial.

2. LC-MS/MS Conditions

e LC System: SCIEX ExionLC™ AC System or equivalent.

e Column: Kinetex® 2.6 um Biphenyl, 150 x 3.0 mm.[8]
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e Mobile Phase A: 1 mM Ammonium Formate with 0.1% Formic Acid in Water.[8]
e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
e Flow Rate: 0.5 mL/min.
e Column Temperature: 40 °C.
* Injection Volume: 10 pL.
e MS System: SCIEX QTRAP® 6500+ System or equivalent.
« lonization Mode: Electrospray lonization (ESI) in positive mode.
 MRM Transitions:
o Quantifier: 289.1 -> 259.1
o Qualifier: 289.1 ->72.1

Protocol 2: LC-MS/MS Method based on Agilent
Application Note[4]

1. Standard and Sample Preparation
o Sample Diluent: Methanol.

e API Sample Preparation (5 mg/mL):

[¢]

Accurately weigh 25 mg of propranolol API into a 15 mL centrifuge tube.

[¢]

Add 5 mL of sample diluent.

o

Vortex for one minute, followed by 15 minutes of sonication.

Transfer the solution to an HPLC vial.

(¢]

o Tablet Sample Preparation (5 mg/mL with respect to API):
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o Crush a sufficient number of tablets.

o Accurately weigh the equivalent of 25 mg of API into a 15 mL centrifuge tube and add 5
mL of diluent.

o Vortex for one minute, followed by 40 minutes of shaking.
o Centrifuge at 4,500 rpm for 15 minutes.
o Filter the supernatant through a 0.22 um PVDF membrane into an HPLC vial.
2. LC-MS/MS Conditions
e LC System: Agilent 1290 Infinity Il LC System or equivalent.
e Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 pum.
» Mobile Phase A: 0.1% Formic acid in water.
» Mobile Phase B: 0.1% Formic acid in methanol.
e Flow Rate: 0.3 mL/min.
e Column Temperature: 40 °C.
e Injection Volume: 2 pL.
e MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
¢ lonization Mode: Agilent Jet Stream (AJS) ESI in positive mode.

Signaling Pathways and Logical Relationships

The formation of N-Nitrosopropranolol is a chemical reaction rather than a biological signaling
pathway. The following diagram illustrates the chemical transformation.
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Propranolol (Secondary Amine) + Nitrosating Agent

N-Nitrosopropranolol
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Nitrosating Agent (e.g., Nitrous Acid)

Caption: Formation of N-Nitrosopropranolol.

Conclusion

The sensitive and accurate quantification of N-Nitrosopropranolol in propranolol APl is crucial
for ensuring drug safety and meeting stringent regulatory requirements. The LC-MS/MS
methods detailed in this application note provide robust and reliable protocols for the detection
of NNP at trace levels. Proper method validation, including the assessment of linearity,
accuracy, precision, and recovery, is essential for implementation in a quality control
environment.[11] Adherence to these analytical procedures will support manufacturers in
mitigating the risks associated with nitrosamine impurities and ensuring the quality of their
pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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